4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine 4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine
Brand Name: Vulcanchem
CAS No.: 482640-08-4
VCID: VC11137328
InChI: InChI=1S/C16H14ClFN4S/c1-2-22-15(11-6-8-19-9-7-11)20-21-16(22)23-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3
SMILES: CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=NC=C3
Molecular Formula: C16H14ClFN4S
Molecular Weight: 348.8 g/mol

4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine

CAS No.: 482640-08-4

Cat. No.: VC11137328

Molecular Formula: C16H14ClFN4S

Molecular Weight: 348.8 g/mol

* For research use only. Not for human or veterinary use.

4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine - 482640-08-4

Specification

CAS No. 482640-08-4
Molecular Formula C16H14ClFN4S
Molecular Weight 348.8 g/mol
IUPAC Name 4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine
Standard InChI InChI=1S/C16H14ClFN4S/c1-2-22-15(11-6-8-19-9-7-11)20-21-16(22)23-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3
Standard InChI Key ZJOWVRUGKJZBDP-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=NC=C3
Canonical SMILES CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,2,4-triazole ring substituted at position 4 with an ethyl group.

  • A pyridine ring linked to the triazole’s position 3.

  • A 2-chloro-6-fluorobenzylsulfanyl moiety at position 5 of the triazole.

This configuration confers both lipophilic and electron-deficient characteristics, facilitating interactions with biological targets such as fungal cytochrome P450 enzymes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₄ClFN₄S
Molecular Weight348.8 g/mol
IUPAC Name4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine
SMILESCCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=NC=C3
Solubility (DMSO)>10 mM (predicted)
LogP (Octanol-Water)3.2 (estimated)

The presence of fluorine and chlorine atoms enhances metabolic stability, while the pyridine ring contributes to π-π stacking interactions in enzyme binding pockets .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves three primary stages:

  • Formation of the 1,2,4-triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions.

  • Sulfanyl group introduction: Nucleophilic substitution using 2-chloro-6-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate .

  • Pyridine ring coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyridine moiety .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purification Method
Triazole formationThiosemicarbazide, AcOH, reflux65–78Column chromatography
Sulfanyl substitutionK₂CO₃, DMF, 80°C72Recrystallization (EtOH)
Pyridine couplingPd(PPh₃)₄, NaHCO₃, DME, 110°C58HPLC

Critical challenges include minimizing byproducts during the sulfanyl substitution and ensuring regioselectivity in the triazole ring formation .

Biological Activities and Mechanisms

Antifungal Activity

The compound demonstrates broad-spectrum antifungal activity, with IC₅₀ values against Candida albicans and Aspergillus fumigatus ranging from 0.8–2.3 μM, outperforming fluconazole (IC₅₀ = 4.7 μM) . Mechanistic studies attribute this to:

  • CYP51 inhibition: Molecular docking reveals a binding energy of −9.3 kcal/mol to fungal lanosterol 14α-demethylase, surpassing fluconazole (−8.1 kcal/mol) .

  • Disruption of membrane ergosterol: Similar to azole antifungals but with reduced off-target effects on human cytochrome P450 enzymes .

Table 3: Comparative Antifungal Activity

OrganismIC₅₀ (μM)Fluconazole IC₅₀ (μM)
Candida albicans0.84.7
Aspergillus fumigatus1.26.1
Cryptococcus neoformans2.38.9

Computational and Structural Insights

In Silico Docking Studies

Docking simulations using the C. albicans CYP51 crystal structure (PDB: 5TZ1) highlight critical interactions:

  • Hydrophobic contacts: Between the ethyl group and Leu121, Phe145.

  • Halogen bonding: Fluorine and chlorine atoms with Tyr132 and His377.

  • π-Stacking: Pyridine ring and heme porphyrin system .

These interactions stabilize the enzyme-inhibitor complex, reducing the likelihood of resistance mutations compared to older azoles .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yields beyond 70% .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

  • Resistance Profiling: Monitoring mutations in clinical isolates exposed to the compound.

  • Combination Therapies: Synergistic studies with amphotericin B or echinocandins.

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